molecular formula C16H16O3 B1334133 (3'-Ethoxy-biphenyl-3-yl)-acetic acid CAS No. 558641-22-8

(3'-Ethoxy-biphenyl-3-yl)-acetic acid

Cat. No.: B1334133
CAS No.: 558641-22-8
M. Wt: 256.3 g/mol
InChI Key: PQVWNDCXWUXZNC-UHFFFAOYSA-N
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Description

(3’-Ethoxy-biphenyl-3-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethoxy group attached to one of the phenyl rings and an acetic acid moiety attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Ethoxy-biphenyl-3-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Biphenyl Formation: The initial step involves the formation of biphenyl through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Ethoxylation: The biphenyl intermediate is then subjected to an ethoxylation reaction to introduce the ethoxy group at the desired position.

    Acetic Acid Introduction:

Industrial Production Methods

In an industrial setting, the production of (3’-Ethoxy-biphenyl-3-yl)-acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3’-Ethoxy-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products depend on the nucleophile used and can include amides, ethers, and halogenated derivatives.

Scientific Research Applications

(3’-Ethoxy-biphenyl-3-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Ethoxy-biphenyl-3-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-3-yl-acetic acid: Lacks the ethoxy group, which may affect its chemical properties and biological activities.

    (4’-Ethoxy-biphenyl-4-yl)-acetic acid: The position of the ethoxy group is different, which can influence its reactivity and interactions.

    (3’-Methoxy-biphenyl-3-yl)-acetic acid: Contains a methoxy group instead of an ethoxy group, leading to differences in polarity and solubility.

Uniqueness

(3’-Ethoxy-biphenyl-3-yl)-acetic acid is unique due to the specific positioning of the ethoxy group and the acetic acid moiety, which can influence its chemical reactivity and potential applications. The presence of the ethoxy group may enhance its solubility in organic solvents and affect its interactions with biological targets.

Properties

IUPAC Name

2-[3-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWNDCXWUXZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374467
Record name (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558641-22-8
Record name (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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